molecular formula C20H14ClFN4O3S2 B11393638 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B11393638
M. Wt: 476.9 g/mol
InChI Key: HVJXFNDMGIRJKD-UHFFFAOYSA-N
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Description

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzothiazole Group: This step may involve nucleophilic substitution reactions.

    Chlorination and Fluorination:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions may target the nitro groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: Its functional groups can be utilized in the development of specialized polymers.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
  • 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Uniqueness

The unique combination of functional groups in 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

Molecular Formula

C20H14ClFN4O3S2

Molecular Weight

476.9 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C20H14ClFN4O3S2/c1-11-2-7-15-16(8-11)30-19(24-15)26-18(27)17-14(21)9-23-20(25-17)31(28,29)10-12-3-5-13(22)6-4-12/h2-9H,10H2,1H3,(H,24,26,27)

InChI Key

HVJXFNDMGIRJKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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